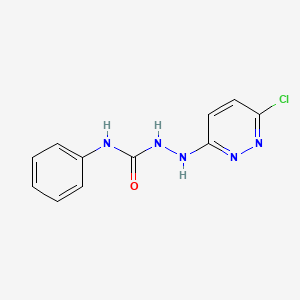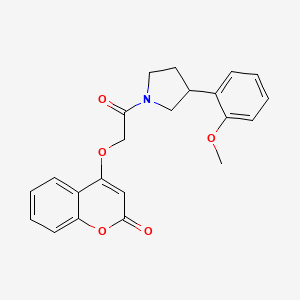
4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chromen-2-one group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Material Science and Organic Chemistry Applications
Ratiometric pH Probing
A study by Liu et al. (2017) introduced a novel pH probe utilizing the fluorescent properties of a dicyanomethylene-4H-chromene platform, showcasing the potential for environmental and biological pH sensing.
Asymmetric Catalysis
Research by Zhang et al. (2008) highlighted the use of chiral pyrrolidine SalenMn(III) complexes for the asymmetric epoxidation of chromenes, indicating the compound's relevance in catalysis and synthetic organic chemistry.
Electrochemical Properties
Sotzing et al. (1996) investigated derivatized bis(pyrrol-2-yl) arylenes, revealing their low oxidation potentials and stability as conducting polymers, suggesting applications in electronic materials Sotzing et al., 1996.
Biomedical Research Applications
Antimicrobial Activity
A study by Regal et al. (2020) on coumarin and dicoumarol derivatives showcased their potential antimicrobial properties, highlighting the compound's relevance in developing new antibiotics.
Spectroelectrochemical Properties
Yigit et al. (2015) synthesized dithienylpyrrole derivatives to explore the effects of chromophore substituents on electrochemical and spectroelectrochemical properties, indicating uses in electrochromic devices Yigit et al., 2015.
Biological Activity of Pd(II) Complexes
Research by Kavitha & Reddy (2016) on Pd(II) complexes bearing chromone-based Schiff bases demonstrated antimicrobial and antioxidant activities, suggesting their potential in medicinal chemistry.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-18-8-4-2-6-16(18)15-10-11-23(13-15)21(24)14-27-20-12-22(25)28-19-9-5-3-7-17(19)20/h2-9,12,15H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZUTXVXBBDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2649092.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2649094.png)

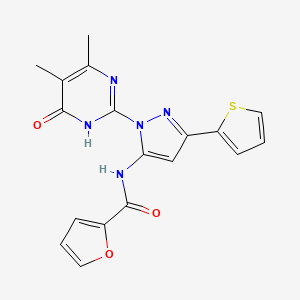
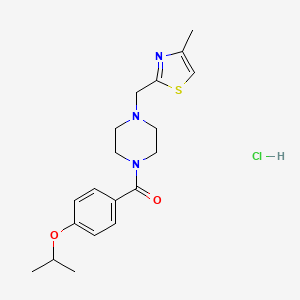
![2-Propan-2-yl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2649100.png)
![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)

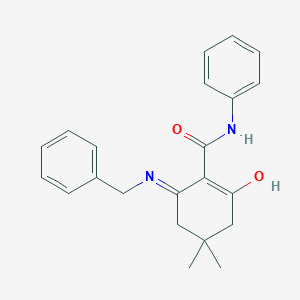
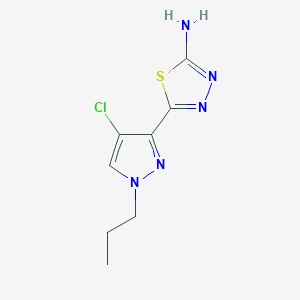
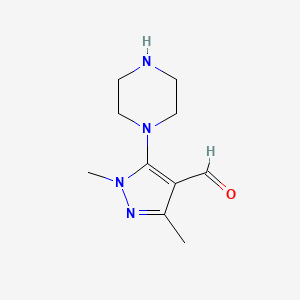
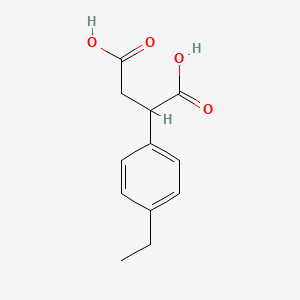
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)
